Ethyl 5-amino-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 5-amino-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C15H13N3O3S and its molecular weight is 315.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate has been used as a starting material in the synthesis of various heterocycles. It has been converted into ethyl 3,4-diphenyl-5-(1-pyrrolyl)-thieno[2,3-c]pyridazine-6-carboxylate and other related fused heterocycles, demonstrating its versatility in organic synthesis (Radwan, Abbady, & El-Kashef, 1994).
Allosteric Modulation of Receptors
A pharmacophore-based screen identified compounds including ethyl 5-amino-3-(4- tert-butylphenyl)-4-oxo-3,4-dihydrothieno[3,4- d]pyridazine-1-carboxylate as new allosteric modulators of the adenosine A1 receptor (A1AR). These compounds allosterically stabilized agonist-receptor-G protein ternary complexes, providing insights into receptor modulation (Ferguson et al., 2008).
Antimicrobial Applications
Research on ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate, a related compound, has led to the synthesis of new pyrimidine derivatives with potential antimicrobial applications. This demonstrates the pharmaceutical potential of such compounds in developing new antimicrobial agents (Farag, Kheder, & Mabkhot, 2008).
Enzymatic Activity Enhancement
Certain derivatives of ethyl 5-amino-3-4-dihydro-4-oxo-3-aryl-thieno[3,4- d]pyridazine-1-carboxylate have shown significant effects on increasing the reactivity of enzymes like cellobiase. This highlights the compound's relevance in enzymology and biochemistry (Abd & Awas, 2008).
In Vitro Pharmacological Screening
Ethyl 5-amino-3-4-dihydro-4-oxo-3-aryl-thieno[3,4- d]pyridazine-1-carboxylate derivatives have been synthesized and screened for pharmacological properties such as antimicrobial and antioxidant activities. This indicates the compound's potential in drug discovery and medicinal chemistry (Dey et al., 2022).
Properties
IUPAC Name |
ethyl 5-amino-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-2-21-15(20)12-10-8-22-13(16)11(10)14(19)18(17-12)9-6-4-3-5-7-9/h3-8H,2,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVGVGCIJRBRQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.